Faropenem is a synthetic penem antibiotic, belonging to the β-lactam class of antibiotics. [, , , , ] It was first developed by Suntory Institute for Biomedical Research (now Asubio Pharma). [] Faropenem is unique from carbapenems and other available β-lactams, offering a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some anaerobic bacteria. [, , , , , ] Notably, it exhibits stability against β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. [, , ] This stability makes Faropenem a potential therapeutic option for infections caused by β-lactamase-producing pathogens. While not FDA approved in the US, Faropenem is approved for use in some other countries, including Japan and India. [, , ]
Faropenem was first synthesized in the 1990s and has since been studied extensively for its pharmacological properties. It is derived from the natural penicillin structure but modified to enhance its efficacy and resistance to enzymatic degradation.
Faropenem is classified as a β-lactam antibiotic and specifically categorized as a penem. This classification highlights its structural similarities to penicillin, while also indicating its unique properties that allow it to combat bacterial resistance mechanisms.
The synthesis of Faropenem can be achieved through various methods, including multi-step processes and one-pot reactions. Key methods include:
The molecular structure of Faropenem features a β-lactam ring fused to a five-membered ring containing a sulfur atom. Its chemical formula is CHNOS, with a molecular weight of approximately 285.34 g/mol.
Faropenem undergoes hydrolysis reactions catalyzed by various β-lactamases, leading to the opening of the β-lactam ring. This reaction is crucial for understanding its interaction with resistant bacterial strains.
Faropenem exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, Faropenem disrupts cell wall integrity, leading to bacterial lysis.
Faropenem is primarily used in clinical settings as an antibiotic for treating infections caused by resistant bacteria. Its broad-spectrum activity makes it suitable for empirical therapy in severe infections where resistance is suspected.
In addition to therapeutic applications, Faropenem serves as a model compound in pharmaceutical research aimed at developing new β-lactam antibiotics with improved efficacy against resistant strains. Researchers continue to explore modifications to enhance its pharmacokinetic properties and reduce potential side effects.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3